Chrysanthemoyl chloride

Description

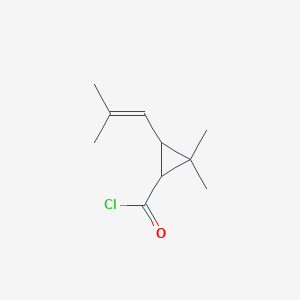

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClO/c1-6(2)5-7-8(9(11)12)10(7,3)4/h5,7-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTCVNLNEOVBEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50931698 | |

| Record name | 2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50931698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14297-81-5, 4489-14-9, 53955-46-7 | |

| Record name | Chrysanthemic acid chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14297-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R-trans)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004489149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chrysanthemoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014297815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R-cis)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053955467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50931698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chrysanthemoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R-cis)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R-trans)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Chrysanthemoyl Chloride: Synthesis, Applications, and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of chrysanthemoyl chloride, a pivotal chemical intermediate. As a highly reactive acyl chloride, its primary significance lies in its role as a key building block for a major class of synthetic insecticides.[1][2] This document will delve into its chemical and physical properties, detail its synthesis from chrysanthemic acid, explore its application in the production of pyrethroids, and provide essential safety and handling protocols.

Core Identification and Physicochemical Properties

This compound, systematically named 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carbonyl chloride, is the acid chloride derivative of chrysanthemic acid.[3][4] Its high reactivity stems from the acyl chloride functional group, making it an excellent acylating agent for nucleophiles such as alcohols and amines. This reactivity is harnessed in the synthesis of various agrochemicals.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 14297-81-5 | [2][3][4][5][6] |

| Molecular Formula | C₁₀H₁₅ClO | [3][4][5] |

| Molecular Weight | 186.68 g/mol | [5][6] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 206 °C at 760 mmHg | [4][5][6] |

| Density | 1.098 g/cm³ | [4][5][6] |

| Flash Point | 100 °C | [5][6] |

| Refractive Index | 1.533 | [4][6] |

| EINECS Number | 238-229-5 | [3][4][5] |

Synthesis of this compound from Chrysanthemic Acid

The conversion of chrysanthemic acid to its corresponding acid chloride is a critical step that "activates" the carboxylic acid for subsequent coupling reactions.[1] This transformation is typically achieved using a chlorinating agent. The choice of agent and reaction conditions can influence the purity of the final product and the overall efficiency of the process. The most prevalent laboratory and industrial methods involve thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), and phosgene (COCl₂).[3]

Synthetic Methodologies: A Comparative Overview

-

Thionyl Chloride Method: This is one of the most common methods due to its high efficiency and the formation of gaseous byproducts (HCl and SO₂) which are easily removed from the reaction mixture.[7][8][9] The use of a catalyst like N,N-dimethylformamide (DMF) is common.[3] The quality of the thionyl chloride is a key factor in obtaining high-purity this compound.[3]

-

Phosphorus Trichloride Method: In this method, chrysanthemic acid is treated with PCl₃, often in a solvent like toluene or benzene.[3] A key challenge with this method is the separation of the phosphorous acid byproduct, which can affect the quality of the resulting this compound if not completely removed.[3]

-

Phosgene Method: This method involves bubbling phosgene gas through a solution of chrysanthemic acid in a suitable solvent with a catalyst.[3] While it can yield a very pure product that may not require further rectification, the extreme toxicity of phosgene necessitates stringent safety precautions and specialized equipment for its handling and for the neutralization of any residual gas.[3]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via the Thionyl Chloride Method

This protocol describes a standard laboratory procedure for the synthesis of this compound using thionyl chloride, a widely adopted and reliable method.[7][8][10]

Materials:

-

Chrysanthemic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Catalytic amount of N,N-dimethylformamide (DMF) (optional)

-

Round-bottom flask with a reflux condenser and drying tube

-

Stirring apparatus

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a calcium chloride drying tube, dissolve chrysanthemic acid (1.0 equivalent) in an excess of thionyl chloride. Alternatively, use an anhydrous solvent like toluene.[3][8][10]

-

Initiation: If using a catalyst, add a few drops of DMF.

-

Reaction: Heat the mixture to a gentle reflux (typically 50-60°C) and stir.[8][10] The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).[7] The reaction is typically complete within 4-6 hours.[3][8][10]

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.[7][8][10] The resulting crude this compound is often of sufficient purity to be used directly in the next step without further purification.[7] If higher purity is required, distillation under reduced pressure can be performed.[3]

Application in the Synthesis of Pyrethroid Insecticides

The primary and most significant application of this compound is as a crucial intermediate in the manufacture of synthetic pyrethroids.[2][3] Pyrethroids are a major class of insecticides valued for their high insecticidal activity, low mammalian toxicity, and enhanced environmental stability compared to natural pyrethrins.[1][8]

The synthesis involves an esterification reaction where the highly reactive this compound is coupled with a specific alcohol.[1][11] This reaction forms the ester linkage that is characteristic of the pyrethroid structure. The choice of alcohol determines the specific pyrethroid being synthesized and its unique properties. For example, reaction with 3-phenoxybenzyl alcohol is a key step in the synthesis of permethrin.[7][12]

Caption: General pathway for the synthesis of a Pyrethroid Ester.

Experimental Protocol: Esterification to Form a Pyrethroid Ester

This protocol outlines the final esterification step to produce a pyrethroid, using 3-phenoxybenzyl alcohol as an example.

Materials:

-

This compound

-

3-phenoxybenzyl alcohol

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Anhydrous pyridine or another suitable base

-

Separatory funnel

-

1.5 N Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a dry flask, dissolve the alcohol (e.g., 3-phenoxybenzyl alcohol, 1.0 equivalent) and a base (e.g., pyridine, 1.1 equivalents) in an anhydrous solvent like DCM.[7][8]

-

Addition: Cool the solution in an ice bath. Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise with continuous stirring.[8][10]

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor its completion using thin-layer chromatography (TLC).[8][10]

-

Workup: Upon completion, acidify the reaction mixture with 1.5 N aqueous HCl.[8][10]

-

Extraction: Transfer the mixture to a separatory funnel, add water, and separate the organic layer. Wash the organic layer sequentially with water and then brine.[10]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude pyrethroid ester.[10] Further purification can be achieved by column chromatography if necessary.

Safety, Handling, and Storage

This compound is a hazardous chemical that must be handled with appropriate safety precautions. As an acyl chloride, it is corrosive and reacts with water (hydrolysis), including moisture in the air, to release hydrochloric acid.

Table 2: GHS Hazard and Precautionary Information

| Category | Statement | Source(s) |

| Hazard Statements | H301: Toxic if swallowed. H314: Causes severe skin burns and eye damage. | [13] |

| Prevention | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [3][13] |

| Response | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][13] |

| Storage | P405: Store locked up. | [3][13] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. | [13] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[14][15] Ensure that eyewash stations and safety showers are readily accessible.[14][15]

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[13]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat or chemical-resistant suit.[13]

-

Respiratory Protection: If working outside a fume hood or if exposure limits are exceeded, use a full-face respirator with an appropriate cartridge.[13]

Storage

Store in a cool, dry, well-ventilated area away from incompatible materials such as water, strong bases, alcohols, and oxidizing agents.[16] The container should be tightly sealed to prevent contact with moisture.[16]

Conclusion

This compound (CAS No. 14297-81-5) is a cornerstone intermediate in the agrochemical industry, particularly for the synthesis of pyrethroid insecticides. Its high reactivity, derived from the acyl chloride group, allows for efficient esterification with various alcohols to produce a wide range of potent and widely used pest control agents. Understanding the synthesis of this compound from chrysanthemic acid and the subsequent esterification reaction is fundamental for chemists in this field. Due to its hazardous nature, strict adherence to safety protocols is paramount when handling this compound.

References

- CN102718648A - Preparation technology of DV-chrysanthemyl chloride with cis-trans ratio of 80:20-25:75 - Google Patents. (n.d.).

-

This compound CAS#: 14297-81-5 • ChemWhat | Database of Chemicals & Biologicals. (n.d.). Retrieved from [Link]

-

This compound - LookChem. (n.d.). Retrieved from [Link]

-

The Synthesis of Pyrethroids | Journal of Agricultural and Food Chemistry. (2025). Retrieved from [Link]

-

Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids - Arkivoc. (2021). Retrieved from [Link]

-

Cas 14297-81-5,this compound - LookChem. (n.d.). Retrieved from [Link]

-

Discovery and development of pyrethroid insecticides - PMC - NIH. (n.d.). Retrieved from [Link]

-

Synthesis and Characterization of Chrysanthemic Acid Esters - Asian Publication Corporation. (n.d.). Retrieved from [Link]

- US9487471B1 - Synthesis of pyrethroids and pyrethroid-containing compositions - Google Patents. (n.d.).

-

Stability Indicating Chromatographic Methods for the determination of Trospium Chloride - Cairo University Scholar. (n.d.). Retrieved from [Link]

- US3658879A - Process for the preparation of chrysanthemic acid - Google Patents. (n.d.).

-

Acid to Acid Chloride - Common Conditions. (n.d.). Retrieved from [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. This compound | 14297-81-5 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. lookchem.com [lookchem.com]

- 5. chemwhat.com [chemwhat.com]

- 6. lookchem.com [lookchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

Chrysanthemoyl chloride chemical properties

An In-Depth Technical Guide to the Chemical Properties of Chrysanthemoyl Chloride

Abstract

This compound (C₁₀H₁₅ClO) is a pivotal chemical intermediate, primarily recognized for its role as a precursor in the synthesis of pyrethroid insecticides.[1][2] Derived from chrysanthemic acid, a natural product found in certain chrysanthemum species, this acyl chloride is a highly reactive compound characterized by a cyclopropane ring core.[3][4] Its reactivity is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic acyl substitution. This guide provides a comprehensive examination of its chemical properties, synthesis methodologies, reactivity, and applications, with a focus on the underlying principles relevant to researchers in organic synthesis and drug development.

Physicochemical and Structural Properties

This compound is a colorless to pale yellow liquid with a pungent odor, a characteristic common to many acyl chlorides.[2][5] It is soluble in organic solvents like benzene and toluene but decomposes in the presence of water.[1] The compound's structure, featuring a substituted cyclopropane ring, gives rise to stereoisomerism, which is a critical factor in the biological activity of its downstream products.

Data Summary

The key physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅ClO | [2][6] |

| Molecular Weight | 186.68 g/mol | [2] |

| CAS Number | 14297-81-5 | [1][2] |

| Appearance | Colorless to slightly yellow liquid | [1][5] |

| Boiling Point | 206°C at 760 mmHg | [2][6] |

| 96-98°C at 16 kPa (for cis/trans isomers) | [1] | |

| Density | ~1.098 g/cm³ | [2][6] |

| Refractive Index (n²⁰/D) | ~1.4856 (trans-isomer); ~1.4907 (cis-isomer) | [1] |

| Flash Point | 100°C | [2] |

| Vapor Pressure | 0.243 mmHg at 25°C | [2][7] |

Chemical Structure and Stereoisomerism

The structure of this compound is built upon a 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane backbone. The presence of two stereocenters on the cyclopropane ring (C1 and C3) leads to the existence of four stereoisomers. These are typically grouped into two pairs of enantiomers: (±)-cis and (±)-trans, depending on the relative orientation of the C1 carbonyl chloride group and the C3 isobutenyl group.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Thionyl Chloride Method

This protocol describes a validated, general-purpose procedure for synthesizing this compound. [7][8][9]

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a drying tube (or connect to an inert gas line).

-

Reagents: To the flask, add chrysanthemic acid dissolved in an anhydrous inert solvent (e.g., toluene). Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction: While stirring, add an excess of thionyl chloride (SOCl₂) dropwise. Once the addition is complete, heat the mixture to reflux (typically 50-60°C) for 4-6 hours. [7][8]The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude this compound can be purified by vacuum distillation to yield the final product. [7]

Chemical Reactivity and Mechanisms

The chemical properties of this compound are dominated by the acyl chloride functional group. The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it a prime target for nucleophilic attack. [3]

Nucleophilic Acyl Substitution

The principal reaction pathway for this compound is nucleophilic acyl substitution. This mechanism involves two key steps:

-

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group.

Caption: The two-step mechanism of nucleophilic acyl substitution.

Key Reactions

-

Esterification: This is the most significant reaction of this compound, as it forms the basis for producing pyrethroid insecticides. [10][11]It readily reacts with various alcohols in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct, yielding the corresponding chrysanthemic acid ester. [8][12]The reaction proceeds rapidly, often at room temperature. [3]

-

Amide Formation: Reaction with primary or secondary amines yields the corresponding amides. This reaction is also typically carried out in the presence of a base to scavenge the generated HCl. [13]

-

Hydrolysis: this compound is highly sensitive to moisture. It reacts with water to hydrolyze back to chrysanthemic acid and hydrochloric acid. [1][3]This necessitates that all synthesis and subsequent reactions are performed under anhydrous conditions. [14][15]

Caption: Major reaction pathways for this compound.

Spectroscopic Characterization

Confirming the identity and purity of synthesized this compound relies on standard spectroscopic techniques. [3]While detailed spectra depend on the specific isomer and solvent, the following provides an overview of expected signals.

-

Infrared (IR) Spectroscopy:

-

C=O Stretch: A very strong and sharp absorption band is expected in the range of 1780-1815 cm⁻¹, characteristic of an acyl chloride carbonyl group.

-

C=C Stretch: A medium intensity peak around 1640-1680 cm⁻¹ corresponding to the alkene in the isobutenyl side chain.

-

C-H Stretches: Signals just above 3000 cm⁻¹ for sp² C-H and just below 3000 cm⁻¹ for sp³ C-H bonds.

-

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Cyclopropane Protons: Complex multiplets in the 1.5-2.5 ppm region.

-

Gem-dimethyl Protons: Two distinct singlets for the two methyl groups on the cyclopropane ring, typically between 1.1-1.4 ppm.

-

Isobutenyl Protons: A vinyl proton signal around 5.0 ppm and two singlets for the vinyl methyl groups around 1.7 ppm.

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Carbonyl Carbon: A signal far downfield, typically in the 170-175 ppm range.

-

Alkene Carbons: Signals in the 120-140 ppm region.

-

Cyclopropane Carbons: Signals for the three carbons of the ring will appear in the upfield region, typically 20-40 ppm.

-

Methyl Carbons: Signals for the four methyl groups will be in the most upfield region, around 15-30 ppm.

-

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling.

-

Hazards: It is classified as acutely toxic if swallowed (H301) and causes severe skin burns and eye damage (H314). [7][16][17]Upon contact with moisture, it releases corrosive hydrochloric acid gas. [5]* Personal Protective Equipment (PPE): Handling should be performed in a well-ventilated fume hood. [18]Mandatory PPE includes chemical-resistant gloves, tightly fitting safety goggles, and a lab coat or impervious clothing. [17]* Storage: Due to its reactivity with water, it must be stored in a tightly closed container under an inert, dry atmosphere (e.g., nitrogen or argon). [14]It should be kept in a cool, dry, and well-ventilated place, away from incompatible materials such as bases, alcohols, and oxidizing agents. [15][18]

Conclusion

This compound is a fundamentally important acyl chloride whose chemical properties are defined by its high reactivity and stereochemical complexity. Its primary role as a key intermediate in the synthesis of a wide array of pyrethroid insecticides underscores its significance in the agrochemical industry. [1][10]A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher or scientist working in the field of organic synthesis, pesticide development, and medicinal chemistry.

References

-

LookChem. (n.d.). Cas 14297-81-5, this compound. [Link]

-

LookChem. (n.d.). This compound. [Link]

-

Li, Y., et al. (2025). The Synthesis of Pyrethroids. Journal of Agricultural and Food Chemistry. [Link]

-

Khambay, B. P. S. (n.d.). Discovery and development of pyrethroid insecticides. Pest Management Science. [Link]

-

Chemical Label. (n.d.). Warning. This compound. [Link]

- Google Patents. (n.d.). CN102718648A - Preparation technology of DV-chrysanthemyl chloride.

-

Chemsrc. (n.d.). This compound | CAS#:14297-81-5. [Link]

-

Asian Publication Corporation. (n.d.). Synthesis and Characterization of Chrysanthemic Acid Esters. [Link]

-

Krief, A. (2021). Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids. Arkivoc. [Link]

-

ACS Publications. (2025). The Synthesis of Pyrethroids. [Link]

- Google Patents. (n.d.). US9487471B1 - Synthesis of pyrethroids and pyrethroid-containing compositions.

-

Wikipedia. (n.d.). Chrysanthemic acid. [Link]

- Google Patents. (n.d.). US3663591A - Chrysanthemic acid esters.

Sources

- 1. This compound | 14297-81-5 [chemicalbook.com]

- 2. Cas 14297-81-5,this compound | lookchem [lookchem.com]

- 3. Buy this compound | 14297-81-5 [smolecule.com]

- 4. Chrysanthemic acid - Wikipedia [en.wikipedia.org]

- 5. CAS 14297-81-5: Chrysanthemic acid chloride | CymitQuimica [cymitquimica.com]

- 6. This compound|lookchem [lookchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. asianpubs.org [asianpubs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. arkat-usa.org [arkat-usa.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. chemical-label.com [chemical-label.com]

- 17. echemi.com [echemi.com]

- 18. echemi.com [echemi.com]

Chrysanthemoyl chloride molecular structure and bonding

Starting Data Collection

I've started gathering detailed information on chrysanthemoyl chloride, focusing on its molecular structure, bonding, synthesis, and spectroscopic properties using comprehensive Google searches. I'll analyze the results to identify the key structural features I should focus on.

Expanding Search Scope

I'm expanding the data collection phase to include specific details about bond lengths, angles, and stereochemistry within the this compound molecule. I'm focusing on the cyclopropane ring, the dimethylvinyl group, and the acyl chloride functionality. I'm also looking for data regarding the acyl chloride's reactivity to better understand its influence on the overall molecule.

Initiating Guide Outline

I'm structuring the technical guide, beginning with an introduction to this compound and its importance. Following this, I'll detail its molecular geometry and bond nature, specifically focusing on sigma and pi bonds, especially within the strained cyclopropane ring. The next section will cover its synthesis and spectroscopic characterization, employing IR, NMR, and mass spectrometry, to confirm the molecular structure.

Defining Project Scope

My focus is narrowing to the initial stage: collecting data. I'm prioritizing thorough searches on this compound, exploring its synthesis, and gathering details on its spectroscopic properties. I'm aiming to pinpoint the key structural elements and bond characteristics to form a foundation for the technical guide.

I've initiated detailed data collection on this compound, exploring its molecular structure, bonding, synthesis, and spectroscopic properties through thorough Google searches, and I am now analyzing the findings to define key structural features for focus.

I'm expanding the data collection phase to encompass specific details about bond lengths, angles, and stereochemistry within the this compound molecule, focusing on the cyclopropane ring, the dimethylvinyl group, and the acyl chloride functionality, and I am also seeking data on the acyl chloride’s reactivity to understand its impact.

I'm structuring the technical guide, commencing with an introduction to this compound and its significance. Subsequently, I'll detail its molecular geometry and bond nature, specifically sigma and pi bonds, particularly within the strained cyclopropane ring. The next section will describe its synthesis and spectroscopic characterization using IR, NMR, and mass spectrometry to confirm the structure.

My plan now includes the creation of a technical guide on this compound, starting with comprehensive Google searches about its molecular structure, bonding, synthesis, and spectroscopic properties. I'll analyze the results to pinpoint key structural features and bond characteristics. Next, I'll structure the guide, starting with an introduction and then detailing molecular geometry and covalent bonds within the cyclopropane ring, including sigma and pi bonds. Finally, I will describe the synthesis and spectroscopic characterization with IR, NMR, and mass spectrometry for structural confirmation.

Beginning Research: Chrysanthemoyl

I've initiated the research and collected some foundational data. I've got the chemical formula and am now diving into its molecular structure and bonding characteristics. My focus is on compiling a comprehensive technical guide.

Expanding: Molecular Structure Details

I have the chemical formula, weight, and synthesis details. I've gathered information on its reactivity and spectroscopic data, but it's not enough to be truly comprehensive. I need quantitative data. I lack specific bond lengths and angles for the cyclopropane ring and vinyl group. I also need detailed electronic structure information, especially regarding the strained cyclopropane ring. I plan to conduct more targeted searches to find this missing information for my technical guide.

Deepening Analysis: Quantitative Data

I've assembled the chemical formula, molecular weight, synthesis methods, reactivity insights (specifically nucleophilic acyl substitution), and characterization details from NMR, IR, and mass spectrometry. I've pinpointed critical data gaps. I lack precise bond lengths, angles, and electronic structure details, particularly concerning the strained cyclopropane ring and the vinyl group. More specific spectroscopic data is also needed for a fully comprehensive guide. Targeted searches are next.

An In-depth Technical Guide to the Synthesis of Chrysanthemoyl Chloride from Chrysanthemic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Gateway to Pyrethroids

Chrysanthemoyl chloride stands as a critical molecular intermediate, serving as the primary acylating agent in the synthesis of a vast portfolio of pyrethroid insecticides.[1][2] Derived from chrysanthemic acid, a component of the natural insecticide pyrethrin, this reactive acyl chloride is indispensable for introducing the characteristic cyclopropane-carboxylate moiety onto various alcohol precursors, thereby creating potent and widely used active pharmaceutical ingredients (APIs) in the agrochemical and public health sectors.[3] This guide provides a comprehensive overview of the synthesis of this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations tailored for a professional scientific audience.

Mechanistic Underpinnings: Activating the Carboxyl Group

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. The core principle involves the substitution of the hydroxyl (-OH) group, a poor leaving group, with a chloride ion. This is achieved by reacting the carboxylic acid with a chlorinating agent, which converts the hydroxyl into a highly reactive intermediate that is readily displaced.[4][5]

The Thionyl Chloride (SOCl₂) Pathway

Thionyl chloride is one of the most common and efficient reagents for this transformation.[6][7] The reaction proceeds through a well-established mechanism:

-

Nucleophilic Attack: The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.[8][9]

-

Intermediate Formation: This initial attack, followed by the loss of a chloride ion, forms a protonated chlorosulfite intermediate.

-

Activation: The intermediate is highly reactive, primed for nucleophilic attack.

-

Nucleophilic Acyl Substitution: A chloride ion (from the first step or another equivalent of SOCl₂) attacks the carbonyl carbon.[4][5]

-

Product Formation: The tetrahedral intermediate collapses, eliminating the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) gas and another chloride ion, yielding the final this compound product. The formation of gaseous byproducts (SO₂ and HCl) drives the reaction to completion according to Le Châtelier's principle.[4][7]

Caption: Reaction mechanism with Thionyl Chloride.

The Oxalyl Chloride ((COCl)₂) Alternative

Oxalyl chloride, often used with a catalytic amount of N,N-dimethylformamide (DMF), offers a milder alternative to thionyl chloride.[10][11]

-

Vilsmeier Reagent Formation: DMF reacts with oxalyl chloride to form the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻.

-

Carboxylic Acid Activation: The chrysanthemic acid oxygen attacks the Vilsmeier reagent, forming a new, highly activated intermediate.

-

Nucleophilic Attack & Decomposition: A chloride ion attacks the carbonyl carbon of the activated acid. This intermediate then collapses, releasing the stable byproducts carbon dioxide (CO₂), carbon monoxide (CO), and regenerating the DMF catalyst.[12][13]

This method is particularly useful for substrates sensitive to the higher temperatures or more acidic conditions associated with thionyl chloride.[11] Other reagents, such as phosgene and phosphorus trichloride, are also employed in industrial settings but often involve more significant handling hazards.[1][14]

Experimental Protocol: Synthesis via Thionyl Chloride

This section details a standard laboratory procedure for the synthesis of this compound. All operations must be conducted in a certified chemical fume hood under anhydrous conditions.

Materials and Equipment

-

Reagents: Chrysanthemic acid, Thionyl chloride (SOCl₂), anhydrous toluene (or another inert solvent like dichloroethane).[14]

-

Apparatus: Round-bottom flask, reflux condenser with a drying tube (e.g., filled with CaCl₂), dropping funnel, magnetic stirrer with hotplate, rotary evaporator, and a vacuum distillation setup. All glassware must be oven-dried before use.

Step-by-Step Methodology

-

Reaction Setup: Assemble the reaction apparatus (flask, condenser, dropping funnel) ensuring all joints are properly sealed. Maintain a dry atmosphere using a nitrogen or argon inlet or a drying tube.

-

Reagent Charging: Charge the round-bottom flask with chrysanthemic acid (1.0 eq) and anhydrous toluene. Begin stirring to dissolve the acid.

-

Thionyl Chloride Addition: Fill the dropping funnel with thionyl chloride (typically 1.1-1.5 eq). Add the thionyl chloride dropwise to the stirred solution of chrysanthemic acid. The reaction is exothermic, and a gentle reflux may be observed.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to 50-60°C or gentle reflux for 2-4 hours.[14][15] The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution (which can be bubbled through a basic solution to neutralize).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. A cold trap is essential to capture the volatile and corrosive thionyl chloride.

-

Purification: The crude this compound is purified by fractional distillation under reduced pressure to yield a colorless or pale yellow liquid.[1][16]

Caption: Experimental workflow for synthesis.

Quantitative Data and Characterization

Typical Reaction Parameters

| Parameter | Value | Notes |

| Chrysanthemic Acid | 1.0 eq | Starting material. |

| Thionyl Chloride | 1.1 - 1.5 eq | Excess ensures complete conversion. |

| Solvent | Anhydrous Toluene | Inert solvent to facilitate reaction. |

| Temperature | 50 - 60 °C | Provides sufficient energy for reaction.[15] |

| Reaction Time | 2 - 4 hours | Typical duration for complete conversion.[14] |

| Expected Yield | > 90% | High yields are common for this reaction. |

| Boiling Point | ~96-98 °C / 16 kPa | Varies with pressure.[1] |

Product Characterization

Confirming the identity and purity of the synthesized this compound is paramount.

-

Infrared (IR) Spectroscopy: The most telling feature is a strong carbonyl (C=O) stretching absorption band around 1800 cm⁻¹, which is characteristic of an acyl chloride and significantly higher in frequency than the C=O stretch of the starting carboxylic acid.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure. The proton alpha to the carbonyl group will show a characteristic downfield shift.

-

Chromatographic Analysis (Post-Derivatization): Due to its high reactivity, this compound is not suitable for direct analysis by reverse-phase HPLC.[17] Purity is often determined by converting an aliquot of the product into a stable derivative, such as a methyl ester (by adding methanol) or an amide (by adding an amine), which can then be easily analyzed by HPLC or GC to quantify any remaining chrysanthemic acid.[18][19]

Critical Safety Precautions

Working with chlorinating agents and acyl chlorides demands strict adherence to safety protocols.

-

Fume Hood: All manipulations must be performed in a well-ventilated chemical fume hood.[20][21]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield at all times.[20][22]

-

Reagent Hazards:

-

Product Hazards: this compound is a corrosive and moisture-sensitive liquid with a pungent odor.[3] It will hydrolyze upon contact with moisture to form chrysanthemic acid and corrosive HCl gas.[2]

-

Emergency Procedures: Ensure emergency showers and eyewash stations are immediately accessible.[20][23] In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[22] For inhalation, move to fresh air and seek immediate medical attention.[20]

Conclusion

The synthesis of this compound from chrysanthemic acid is a robust and high-yielding chemical process, pivotal to the production of essential pyrethroid-based products. Success in this synthesis hinges on a solid understanding of the reaction mechanism, meticulous execution of the experimental protocol under anhydrous conditions, and an unwavering commitment to safety. This guide provides the foundational knowledge for researchers and professionals to confidently and safely perform this critical synthetic transformation.

References

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. [Link]

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

-

Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

-

Chemistry LibreTexts. (2022, October 4). 5.9: Getting Towed Uphill. [Link]

-

Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]

-

College of Saint Benedict & Saint John's University. Reactivity: substitution at carboxyl. [Link]

-

Asian Publication Corporation. (2013). Synthesis and Characterization of Chrysanthemic Acid Esters. Asian Journal of Chemistry, 25(1), 341-344. [Link]

-

Wikipedia. Oxalyl chloride. [Link]

-

LookChem. This compound. [Link]

-

Fiveable. Acid chlorides | Organic Chemistry II Class Notes. [Link]

-

Donahue, M. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. YouTube. [Link]

- Google Patents. (2012).

-

New Jersey Department of Health. (2000, April). Hazard Summary: Thionyl Chloride. [Link]

-

ResearchGate. (2012, December 5). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?. [Link]

-

ACS Publications. (1956). Analysis of Acid Chlorides Containing Free Carboxylic Acid and Hydrogen Chloride. Analytical Chemistry, 28(7), 1126-1128. [Link]

-

J-STAGE. (1961). Part VII. Selective Synthesis of (±)-trans Chrysanthemic Acid from (±)-Pyrocin. Agricultural and Biological Chemistry, 25(10), 793-795. [Link]

-

Chromatography Forum. (2003, October 11). Acid Chlorides by HPLC. [Link]

-

PubMed. (2017, June 5). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 140, 256-263. [Link]

-

LookChem. General procedures for the purification of Acid chlorides. [Link]

-

ResearchGate. (2017, July 4). Convertion of Acid to acid chloride. [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids into acid chlorides with SOCl2. [Link]

Sources

- 1. This compound CAS#: 14297-81-5 [amp.chemicalbook.com]

- 2. Buy this compound | 14297-81-5 [smolecule.com]

- 3. CAS 14297-81-5: Chrysanthemic acid chloride | CymitQuimica [cymitquimica.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 6. fiveable.me [fiveable.me]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 11. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Reactivity: substitution at carboxyl [employees.csbsju.edu]

- 14. Page loading... [wap.guidechem.com]

- 15. asianpubs.org [asianpubs.org]

- 16. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]

- 17. Acid Chlorides by HPLC [October 11, 2003] - Chromatography Forum [chromforum.org]

- 18. researchgate.net [researchgate.net]

- 19. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. fishersci.com [fishersci.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. westliberty.edu [westliberty.edu]

- 23. nj.gov [nj.gov]

An In-depth Technical Guide to the Stereoisomers of Chrysanthemoyl Chloride: Synthesis, Properties, and Applications

Abstract

Chrysanthemoyl chloride, a key intermediate in the synthesis of pyrethroid insecticides, is a chiral molecule existing as four distinct stereoisomers. These isomers, arising from the two chiral centers on the cyclopropane ring, exhibit significant differences in their biological activity and physicochemical properties. This technical guide provides a comprehensive overview of the stereoisomers of this compound, with a focus on their synthesis, resolution, and characterization. We delve into the critical structure-activity relationships that govern their insecticidal efficacy and explore the mechanistic underpinnings of stereoselective synthesis and chiral resolution techniques. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of agrochemicals, medicinal chemistry, and organic synthesis.

Introduction: The Significance of Chirality in Pyrethroid Chemistry

The insecticidal properties of pyrethrum, derived from the flowers of Chrysanthemum cinerariaefolium, have been recognized for centuries. The active components, known as pyrethrins, are esters of chrysanthemic acid and a rethrolone alcohol.[1] The synthetic analogues of these natural insecticides, termed pyrethroids, have become one of the most important classes of insecticides due to their high efficacy, low mammalian toxicity, and biodegradability.[2]

At the heart of pyrethroid chemistry lies the chrysanthemic acid moiety, which is converted to the more reactive this compound for esterification.[3] Chrysanthemic acid possesses two stereocenters at the C1 and C3 positions of the cyclopropane ring, giving rise to four stereoisomers: two enantiomeric pairs of cis and trans diastereomers.[4] The spatial arrangement of the substituents on the cyclopropane ring profoundly influences the biological activity of the resulting pyrethroid. It is the (+)-trans-isomer, (1R,3R)-chrysanthemic acid, that imparts the most potent insecticidal activity to the ester.[5] Consequently, the stereoselective synthesis or efficient resolution of these isomers is of paramount importance in the agrochemical industry.

This guide will systematically explore the four stereoisomers of this compound, providing a detailed examination of their synthesis, properties, and the critical role they play in the development of modern insecticides.

The Four Stereoisomers: Structure and Nomenclature

The four stereoisomers of this compound are defined by the relative and absolute configurations at the C1 and C3 positions of the cyclopropane ring. The terms cis and trans refer to the relative orientation of the carboxyl group (at C1) and the isobutenyl group (at C3).

-

Trans Isomers: The carboxyl and isobutenyl groups are on opposite sides of the cyclopropane ring.

-

(1R,3R)-trans-chrysanthemoyl chloride

-

(1S,3S)-trans-chrysanthemoyl chloride

-

-

Cis Isomers: The carboxyl and isobutenyl groups are on the same side of the cyclopropane ring.

-

(1R,3S)-cis-chrysanthemoyl chloride

-

(1S,3R)-cis-chrysanthemoyl chloride

-

Below is a graphical representation of the relationship between these stereoisomers.

Caption: Stereoisomeric relationships of this compound.

Physicochemical and Biological Properties: A Comparative Analysis

The stereochemical differences between the isomers of this compound lead to distinct physicochemical and biological properties. A summary of these properties is presented in the table below.

| Property | (1R,3R)-trans | (1S,3S)-trans | (1R,3S)-cis | (1S,3R)-cis |

| Melting Point (°C) | 17-21[1] | - | - | - |

| Boiling Point (°C/mmHg) | 96-96.5 / 16[6] | 96-96.5 / 16 | 96.5-98 / 16[6] | 96.5-98 / 16 |

| Specific Rotation [α]D | +14.4° (Ethanol) | -14.4° (Ethanol) | +41.1° (Ethanol) | -41.1° (Ethanol) |

| Relative Insecticidal Activity | Highest | Low | Moderate | Low |

Note: Data for the corresponding chrysanthemic acids are used as a proxy for the chlorides where specific data for the chlorides is unavailable. The insecticidal activity is a qualitative comparison based on pyrethroid esters derived from each isomer.

The most striking difference lies in their biological activity. Esters derived from the (1R,3R)-trans isomer consistently exhibit the highest insecticidal potency.[7] This is attributed to the specific stereochemical fit of the molecule into the sodium ion channels of the insect nervous system, which is the primary target of pyrethroids.[8] The other isomers have a significantly lower affinity for this target site, resulting in reduced insecticidal activity. For instance, in a study on prallethrin isomers against houseflies (Musca domestica), the 1R-trans isomers were found to be the most effective.[7]

Synthesis and Resolution of Stereoisomers

The industrial production of this compound isomers involves either the stereoselective synthesis of the desired isomer or the resolution of a racemic mixture.

Stereoselective Synthesis

The enantioselective synthesis of chrysanthemic acid, the precursor to this compound, is a key area of research. One notable approach involves the asymmetric cyclopropanation of a diene. For example, the reaction of 2,5-dimethyl-2,4-hexadiene with ethyl diazoacetate in the presence of a chiral copper catalyst can yield the ethyl ester of chrysanthemic acid with a preference for the trans-isomers. Subsequent enantioselective hydrolysis using a lipase can then selectively hydrolyze one enantiomer, allowing for the separation of the desired (1R,3R)-trans-chrysanthemic acid.[9]

Another powerful method is the use of chiral auxiliaries. For instance, the reaction of a chiral sulfonium ylide with a suitable Michael acceptor can lead to the formation of a cyclopropane ring with high stereocontrol.

Caption: Stereoselective synthesis of (1R,3R)-trans-chrysanthemic acid.

Chiral Resolution of Racemic Chrysanthemic Acid

Chiral resolution remains a widely used industrial method for obtaining enantiomerically pure chrysanthemic acid. The most common approach is the formation of diastereomeric salts with a chiral resolving agent.[10]

Mechanism of Diastereomeric Salt Resolution:

-

Salt Formation: A racemic mixture of chrysanthemic acid is reacted with an enantiomerically pure chiral base (the resolving agent) in a suitable solvent. This reaction forms a mixture of two diastereomeric salts.

-

Differential Solubility: Diastereomers have different physical properties, including solubility. By carefully selecting the resolving agent and the solvent, one of the diastereomeric salts can be made to crystallize out of the solution while the other remains dissolved.[11]

-

Separation: The crystallized diastereomeric salt is separated by filtration.

-

Liberation of the Enantiomer: The separated salt is then treated with a strong acid to liberate the enantiomerically pure chrysanthemic acid and regenerate the resolving agent.

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocol: Resolution of trans-Chrysanthemic Acid

This protocol provides a general procedure for the resolution of racemic trans-chrysanthemic acid using a chiral amine as the resolving agent.

-

Materials:

-

Procedure:

-

Dissolve the racemic trans-chrysanthemic acid in the chosen solvent.

-

Add an equimolar amount of the chiral amine to the solution.

-

Heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

To obtain the free chrysanthemic acid, suspend the crystals in water and acidify with HCl.

-

Extract the enantiomerically enriched chrysanthemic acid with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the desired enantiomer.

-

The mother liquor, containing the more soluble diastereomeric salt, can be similarly treated to recover the other enantiomer.

-

Causality Behind Experimental Choices:

-

Choice of Resolving Agent: The selection of the resolving agent is crucial. The ideal agent forms a well-defined crystalline salt with one enantiomer while the salt of the other enantiomer remains in solution. The interaction between the acid and the base, including hydrogen bonding and steric fit, determines the stability and crystal lattice energy of the diastereomeric salts, thus influencing their solubility.[13]

-

Choice of Solvent: The solvent plays a critical role in the differential solubility of the diastereomeric salts. A solvent must be chosen in which the solubility difference between the two salts is maximized to ensure efficient separation.

Conversion to this compound

Once the desired stereoisomer of chrysanthemic acid is obtained, it is converted to the more reactive this compound. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[3]

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Enantiomerically pure chrysanthemic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

A catalytic amount of N,N-dimethylformamide (DMF) (optional)

-

-

Procedure:

-

Dissolve the chrysanthemic acid in the anhydrous solvent under an inert atmosphere (e.g., nitrogen).

-

Add a catalytic amount of DMF.

-

Slowly add an excess of thionyl chloride to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress (e.g., by observing the cessation of gas evolution).

-

After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation.

-

Causality Behind Experimental Choices:

-

Thionyl Chloride as Reagent: Thionyl chloride is a preferred reagent because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, simplifying the purification of the product.

-

Inert Atmosphere: The reaction is carried out under an inert atmosphere to prevent the hydrolysis of the highly reactive thionyl chloride and the resulting this compound by atmospheric moisture.

Applications in Pyrethroid Synthesis

The enantiomerically pure stereoisomers of this compound are invaluable building blocks in the synthesis of highly active pyrethroid insecticides. The esterification of the desired this compound isomer with a suitable alcohol yields the final pyrethroid product.

Caption: Synthesis of a pyrethroid from (1R,3R)-trans-chrysanthemoyl chloride.

The ability to selectively synthesize pyrethroids using the most active stereoisomer of this compound has significant advantages. It allows for the production of more potent insecticides, which can be applied at lower rates, thereby reducing the environmental impact and the potential for non-target toxicity.

Conclusion

The stereoisomers of this compound represent a fascinating case study in the importance of chirality in the life sciences. The profound impact of stereochemistry on the insecticidal activity of pyrethroids has driven extensive research into the stereoselective synthesis and resolution of these valuable intermediates. A thorough understanding of the properties and synthesis of each stereoisomer is essential for the rational design and development of new, more effective, and environmentally benign insecticides. This guide has provided a detailed overview of the current state of knowledge in this field, offering both theoretical insights and practical protocols for researchers and professionals in the agrochemical and pharmaceutical industries.

References

-

Crystal Growth & Design. (2023). Population Balance Modeling of Diastereomeric Salt Crystallization. [Link]

-

ResearchGate. (2025). Evaluation of Some Pyrethroids for the Control of House fly, Musca domestica L. [Link]

-

AIChE. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. [Link]

-

Sciforum. (n.d.). Structure-Toxicity study of some pyrethroidal esters insecticides. [Link]

-

Wikipedia. (2023). Chiral resolution. [Link]

-

University of Namur Research Portal. (2022). Pyrethroid insecticides Chapter IVa. Reactivity of chrysanthemic acid and its lower esters. [Link]

-

Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]

-

ResearchGate. (n.d.). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. [Link]

-

Changzhou Kangmei Chemical Industry Co.,Limited. (n.d.). (+)-trans-Chrysanthemic acid. [Link]

-

ResearchGate. (2025). Pyrethroid insecticides Chapter IVa. Reactivity of chrysanthemic acid and its lower esters. [Link]

-

Semantic Scholar. (n.d.). Monitoring of Development of Resistance to Pyrethroids in Musca domestica L. Population, Using Toxicological and Biochemical Fea. [Link]

-

Frontiers. (n.d.). Frequency of Pyrethroid Insecticide Resistance kdr Gene and Its Associated Enzyme Modulation in Housefly, Musca domestica L. Populations From Jhang, Pakistan. [Link]

-

ACS Publications. (2025). The Synthesis of Pyrethroids. [Link]

-

ResearchGate. (2025). Enantioselective synthesis of 1(R)-trans-Chrysanthemic acid. [Link]

-

Wikipedia. (2023). Chrysanthemic acid. [Link]

-

PubMed Central. (2022). Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors. [Link]

-

ACS Publications. (2012). Direct Chiral Separation of Pyrethroid Isomers by HPLC with Chiral Stationary Phases. [Link]

-

ResearchGate. (n.d.). Topical LD 50 values to Musca domestica (expressed in µ g/fly ) and 95% fiducial limits. [Link]

-

Sci-Hub. (1984). Stereoselective synthesis of (1R,3S)--chrysanthemic acid through microbiological reduction of 2,2,5,5-tetramethyl 1,4-cyclohexanedione. [Link]

-

Taylor & Francis Online. (n.d.). Studies on Chrysanthemic Acid. [Link]

-

ResearchGate. (2023). Synthesis of chrysanthemic acid derivatives: A) Initial investigations.... [Link]

-

Taylor & Francis Online. (n.d.). Chrysanthemic acid – Knowledge and References. [Link]

-

University of Glasgow. (n.d.). Synthetic and Rearrangement Studies in the Terpenoid Field. [Link]

-

Sci-Hub. (2003). Enantioselective Synthesis of (1R)‐trans‐Chrysanthemic Acid. [Link]

-

Chemistry Steps. (n.d.). Preparation of Esters. [Link]

-

Royal Society of Chemistry. (n.d.). l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution. [Link]

-

MDPI. (n.d.). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. [Link]

-

Chemguide. (n.d.). preparation of esters. [Link]

-

ResearchGate. (2025). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. [Link]

-

Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with. [Link]

-

OperaChem. (n.d.). Formation of Esters. [Link]

-

PubChem. (n.d.). cis-1-(3-Chloroallyl)-3,5,7-triaza-1-azoniaadamantane chloride. [Link]

-

PubChem. (n.d.). (1R,3S)-1-chloro-3-methylcyclohexane. [Link]

Sources

- 1. Chrysanthemic acid - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. CAS 14297-81-5: Chrysanthemic acid chloride | CymitQuimica [cymitquimica.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chrysanthemic Acid (2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid) C10H16O2, CAS#4638-92-0 [kangmei.com]

- 6. This compound CAS#: 14297-81-5 [amp.chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chiral resolution - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

A Technical Guide to the Natural Sourcing and Synthesis of Chrysanthemic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysanthemic acid is a critical monoterpenoid building block, forming the acidic moiety of pyrethrins, a class of potent natural insecticides. Its unique cyclopropane structure is fundamental to the neurotoxic activity of these compounds against insects, while maintaining low mammalian toxicity. This guide provides an in-depth technical exploration of the primary natural source of chrysanthemic acid, the pyrethrum daisy (Tanacetum cinerariifolium), detailing the biosynthetic pathway, modern extraction methodologies, and the chemical conversion required to isolate the free acid. Furthermore, we will explore emerging frontiers in metabolic engineering that present novel, sustainable platforms for its production. This document serves as a comprehensive resource, integrating field-proven protocols with foundational biochemical principles for professionals engaged in natural product chemistry, insecticide development, and synthetic biology.

The Botanical Source: Tanacetum cinerariifolium

The principal and commercially exclusive natural source of chrysanthemic acid is the Dalmatian chrysanthemum, Tanacetum cinerariifolium (previously Chrysanthemum cinerariifolium).[1][2][3] This perennial plant is economically significant for its production of a complex of six insecticidal esters known collectively as pyrethrins.[4][5]

These active compounds are not uniformly distributed throughout the plant. The highest concentration is found within the flower heads, specifically accumulating in the secretory glandular trichomes on the surface of the ovaries of the disc florets.[6] Pyrethrin levels increase as the flower buds develop, reaching their peak in fully mature and senescing flowers.[6]

The six pyrethrin compounds are categorized into two groups based on their acidic moiety:

-

Type I Pyrethrins: Esters of chrysanthemic acid (Pyrethrin I, Cinerin I, Jasmolin I).

-

Type II Pyrethrins: Esters of pyrethric acid (Pyrethrin II, Cinerin II, Jasmolin II).

This guide focuses on obtaining chrysanthemic acid, the foundational component of Type I pyrethrins.[6][7][8]

The Biosynthetic Pathway of Chrysanthemic Acid

Understanding the natural synthesis of chrysanthemic acid within T. cinerariifolium provides critical insight into the molecule's origin and informs metabolic engineering strategies. The pathway begins with the universal C5 isoprenoid precursor, dimethylallyl diphosphate (DMAPP), which is produced in the plant's plastids.[6][7][9]

The formation of trans-chrysanthemic acid proceeds through a series of precise enzymatic steps:

-

Cyclopropanation: The pathway's committing step is an unusual head-to-middle condensation of two DMAPP molecules. This reaction is catalyzed by the enzyme chrysanthemyl diphosphate synthase (CDS) , which forms the characteristic cyclopropane ring, yielding chrysanthemyl diphosphate (CDP).[7][9]

-

Dephosphorylation: CDP is subsequently converted to the alcohol, trans-chrysanthemol . This step can be catalyzed by CDS itself or by other non-specific phosphatases within the cell.[7][9]

-

Sequential Oxidation: The final conversion to the acid occurs in two oxidation steps. First, an alcohol dehydrogenase (ADH) oxidizes trans-chrysanthemol to the intermediate aldehyde, trans-chrysanthemal . This is immediately followed by a second oxidation, catalyzed by an aldehyde dehydrogenase (ALDH) , to produce the final product, trans-chrysanthemic acid .[7][9]

Extraction and Isolation from Plant Material

Obtaining pure chrysanthemic acid from pyrethrum flowers is a multi-stage process involving extraction of the pyrethrin esters followed by chemical hydrolysis.

Pre-Processing of Botanical Material

For optimal yield, the correct handling of the raw plant material is paramount.

Protocol 1: Flower Preparation

-

Harvesting: Harvest flower heads at peak maturity, when the disc florets are fully developed.

-

Drying: Dry the harvested flowers immediately to prevent enzymatic degradation of the pyrethrins. This is typically done in shaded, well-ventilated areas or using industrial driers at temperatures below 60°C.[1] The moisture content should be reduced to approximately 10%.

-

Grinding: Mill the dried flowers into a fine powder (e.g., 30-40 mesh). This step is critical as it disrupts the cell structures and maximizes the surface area for efficient solvent penetration.[1]

Extraction of Pyrethrin Oleoresin

The goal of this stage is to efficiently remove the pyrethrin esters from the powdered flower material to create a concentrated oleoresin.

Method A: Conventional Solvent Extraction Organic solvents like petroleum ether, ethanol, and acetone have been traditionally used.[10][11] Methanol has been shown to be a highly efficient solvent in comparative studies.[11]

Protocol 2: Laboratory-Scale Soxhlet Extraction

-

Loading: Place 50 g of finely ground pyrethrum powder into a cellulose extraction thimble and place it in the main chamber of a Soxhlet extractor.

-

Solvent Addition: Add 300 mL of petroleum ether (or an alternative solvent like ethanol) to a round-bottom flask attached to the extractor.

-

Extraction: Heat the solvent to its boiling point. Allow the extractor to cycle for 6-8 hours. The solvent will repeatedly wash over the powder, solubilizing the pyrethrins.

-

Concentration: After extraction, remove the solvent from the extract using a rotary evaporator under reduced pressure. The resulting product is a dark, viscous, crude oleoresin rich in pyrethrins.

Method B: Supercritical Fluid Extraction (SFE) SFE using carbon dioxide (CO₂) is a modern, green alternative that offers high selectivity and leaves no residual solvent.[12][13] It is highly effective for extracting non-polar compounds like pyrethrins.

Protocol 3: Supercritical CO₂ Extraction

-

System Parameters: Set the extraction vessel temperature to 35-40°C and the pressure to 10 MPa (100 bar). Lower temperatures are reported to be more successful.[12]

-

Loading: Load the ground pyrethrum powder into the high-pressure extraction vessel.

-

Extraction: Pump supercritical CO₂ through the vessel. The CO₂ acts as the solvent, dissolving the pyrethrins.

-

Separation: Route the CO₂-oleoresin mixture to a separator vessel maintained at a lower pressure and slightly higher temperature. This causes the CO₂ to return to its gaseous state, precipitating the pyrethrin extract.

-

Collection: Collect the solvent-free oleoresin from the separator. The CO₂ can be recycled for subsequent extractions.

| Extraction Method | Typical Solvents | Operating Temperature | Advantages | Disadvantages |

| Soxhlet Extraction | Petroleum Ether, Hexane, Ethanol, Methanol[10][11] | 40-80°C | Simple setup, efficient for small scale | Time-consuming, large solvent volume, thermal stress on compounds |

| Supercritical CO₂ (SFE) | Carbon Dioxide[12][13] | 35-50°C | "Green" solvent, high selectivity, no residue, gentle on thermolabile compounds[12] | High initial equipment cost, complex operation |

| Microwave-Assisted (MAE) | Ethanol, Acetone[13] | 50-70°C | Rapid extraction, reduced solvent use | Potential for localized overheating, requires specialized equipment |

| Ultrasound-Assisted (UAE) | Ethanol, Methanol | Ambient - 50°C | Fast, efficient at lower temperatures | Can be less efficient for large-scale production |

Isolation of Chrysanthemic Acid via Hydrolysis

The pyrethrin esters in the oleoresin must be chemically cleaved to liberate the free chrysanthemic acid. This is achieved through alkaline hydrolysis (saponification).[14][15]

Protocol 4: Saponification of Pyrethrin Extract

-

Reaction Setup: Dissolve 10 g of the crude pyrethrin oleoresin in 100 mL of absolute ethanol. In a separate flask, prepare a solution of 10 g of potassium hydroxide (KOH) in 50 mL of ethanol.

-

Saponification: Add the KOH solution to the oleoresin solution. Heat the mixture under reflux for 4-6 hours to ensure complete hydrolysis of the esters.

-

Solvent Removal: After cooling, remove the ethanol using a rotary evaporator. The residue contains the potassium salt of chrysanthemic acid and the alcohol (rethrolone) portion.

-

Acidification & Extraction: Dissolve the residue in 100 mL of water. Transfer the aqueous solution to a separatory funnel and acidify to pH 2 by slowly adding 1.5 N aqueous HCl while cooling in an ice bath. This protonates the carboxylate salt, forming the free chrysanthemic acid.

-

Organic Extraction: Extract the aqueous solution three times with 50 mL portions of diethyl ether or methyl tert-butyl ether (MTBE). The free chrysanthemic acid will partition into the organic layer.

-

Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and evaporate the solvent to yield crude chrysanthemic acid.

-

Purification: The crude acid can be further purified by flash column chromatography on silica gel to yield the final, high-purity product.[16]

Analytical Characterization

Throughout the process, analytical techniques are essential for quality control. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantifying the six pyrethrin esters in the initial extract due to their thermal instability.[10][17] Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for analyzing the final, more volatile chrysanthemic acid product.[7]

Emerging Frontiers: Metabolic Engineering in Heterologous Hosts

While T. cinerariifolium remains the sole commercial source, its cultivation is subject to environmental variables and is labor-intensive. Significant advances in synthetic biology have demonstrated the feasibility of producing chrysanthemic acid in engineered microbial or plant hosts.

A landmark achievement has been the reconstruction of the trans-chrysanthemic acid pathway in tomato fruit (Solanum lycopersicum).[7][8] Ripening tomatoes are an ideal chassis because they naturally produce high levels of the precursor DMAPP for carotenoid (lycopene) synthesis.[7]

Engineering Strategy:

-

Gene Integration: Three key genes were expressed in tomato under the control of a fruit-specific promoter:

-

Results: Transgenic tomato fruits successfully produced trans-chrysanthemic acid. The metabolic flux was significantly diverted from lycopene production, with up to 97% of the diverted DMAPP being converted to the target acid.[7] A key challenge observed was the subsequent glycosylation of the produced chrysanthemic acid by native tomato enzymes, which sequestered a majority of the product.[7][8]

This work demonstrates a powerful proof-of-concept, paving the way for developing optimized plant or microbial cell factories for the sustainable and scalable production of chrysanthemic acid, independent of traditional agriculture.[7]

Conclusion

Chrysanthemic acid is a valuable natural product sourced almost exclusively from the flowers of T. cinerariifolium. Its isolation is a well-established, multi-step process involving efficient extraction of its native esters (pyrethrins) followed by chemical hydrolysis. While conventional solvent extraction remains viable, modern techniques like supercritical CO₂ extraction offer superior environmental and purity profiles. Looking forward, the field is poised for a paradigm shift with the maturation of metabolic engineering. The successful production of chrysanthemic acid in heterologous systems like tomato heralds a future where this important chemical precursor can be synthesized sustainably and on-demand in contained bio-manufacturing platforms.

References

-

Xu, H., et al. (2018). Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit. Plant Biotechnology Journal. [Link]

- Martel, J. (1972). Process for the preparation of chrysanthemic acid.

-

Pichersky, E., et al. (2018). Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit. ResearchGate. [Link]

-

Xu, H., et al. (2018). The biosynthetic pathway to trans-chrysanthemic and pyrethric acids. ResearchGate. [Link]

-

Ceja-López, K., et al. (2022). Supercritical Extraction of a Natural Pyrethrin-Rich Extract from Chrysanthemum Cinerariifolium Flowers to Be Impregnated into Polypropylene Films Intended for Agriculture Applications. MDPI. [Link]

-